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Compound of Interest

Compound Name: Succinic anhydride-13C2

Cat. No.: B3065980 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the chemical labeling of peptides with Succinic

Anhydride-¹³C₂, a stable isotope labeling reagent used for quantitative proteomics. This method

facilitates the accurate quantification of proteins and their post-translational modifications

(PTMs) by mass spectrometry.

Introduction
Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative

proteomics. Labeling peptides with isotopically distinct reagents allows for the relative or

absolute quantification of proteins and PTMs between different biological samples. Succinic

anhydride reacts with primary amines, specifically the N-terminus of a peptide and the ε-amino

group of lysine residues.[1][2] This reaction, known as succinylation, introduces a succinyl

group and can be used to block lysine residues from tryptic digestion.[3] By using an

isotopically labeled version of succinic anhydride, such as Succinic Anhydride-¹³C₂, a known

mass shift is introduced into the labeled peptides, enabling their differentiation and

quantification in a mass spectrometer.[4][5] This technique is particularly useful for

stoichiometry determination of PTMs like acetylation and succinylation.[4][5]

Principle of the Method
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The protocol involves the chemical modification of peptides with either the "light" (unlabeled) or

"heavy" (¹³C₂) version of succinic anhydride. The anhydride reacts with the primary amino

groups of peptides, forming a stable amide bond. This results in a specific mass increase for

each labeling event. The "light" and "heavy" labeled peptide samples are then mixed and

analyzed by mass spectrometry. The relative signal intensities of the isotopic pairs in the mass

spectrum correspond to the relative abundance of the peptide in the original samples.

Quantitative Data Summary
The key quantitative aspect of this labeling strategy is the precise mass difference introduced

by the isotopic label. This allows for accurate differentiation and quantification by mass

spectrometry.

Parameter Value Description

Chemical Formula of Succinic

Anhydride
C₄H₄O₃

Molecular Weight of Unlabeled

Succinic Anhydride
100.07 g/mol

Chemical Formula of Succinic

Anhydride-¹³C₂
¹³C₂¹²C₂H₄O₃

Molecular Weight of Succinic

Anhydride-¹³C₂
102.07 g/mol (approx.)

The exact mass will depend on

the precise isotopic purity.

Mass Shift per Succinylation

Event (¹³C₂)
+2.0067 Da (approx.)

This is the mass difference

between the heavy and light

succinyl group.

Reactive Groups
Primary amines (N-terminus,

Lysine ε-amino group)

Experimental Protocol
This protocol details the steps for labeling peptides with Succinic Anhydride-¹³C₂ for

quantitative proteomics analysis.
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Materials and Reagents
Peptide sample (purified and desalted)

Succinic Anhydride (light)

Succinic Anhydride-¹³C₂ (heavy)

Amine-free buffer (e.g., 200 mM TEAB, pH 8)[4]

Urea

Solvent for anhydride (e.g., anhydrous Dimethyl Sulfoxide - DMSO)

Quenching reagent (e.g., hydroxylamine or Tris buffer)

C18 desalting spin columns

Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, acetonitrile)

Procedure
Sample Preparation:

Ensure the peptide sample is in an amine-free buffer to prevent reaction with the buffer

components. A common buffer is triethylammonium bicarbonate (TEAB).[4]

If starting from a protein lysate, perform protein denaturation, reduction, alkylation, and

enzymatic digestion (e.g., with trypsin) prior to labeling.

Reagent Preparation:

Prepare a stock solution of Succinic Anhydride and Succinic Anhydride-¹³C₂ in an

anhydrous organic solvent like DMSO immediately before use. The anhydride is

susceptible to hydrolysis.

Labeling Reaction:
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Dissolve the peptide sample in the amine-free buffer (e.g., 8 M urea, 200 mM TEAB, pH 8)

at a concentration of approximately 1 µg/µL.[4]

Add the Succinic Anhydride-¹³C₂ solution to the "heavy" sample and the unlabeled

Succinic Anhydride to the "light" sample. A 50-fold molar excess of the anhydride over the

total amine concentration is a common starting point.[6]

Incubate the reaction at room temperature for 1-2 hours.[6] The pH of the reaction should

be maintained between 7 and 8.[6]

Quenching the Reaction:

After the incubation period, quench the reaction by adding a solution containing a primary

amine, such as Tris buffer or hydroxylamine, to consume any unreacted anhydride.

Sample Cleanup:

Combine the "light" and "heavy" labeled samples.

Desalt the mixed peptide sample using a C18 spin column to remove excess reagents and

buffer components.

Elute the labeled peptides and dry them down in a vacuum centrifuge.

Mass Spectrometry Analysis:

Reconstitute the dried, labeled peptides in a mass spectrometry-compatible solvent (e.g.,

0.1% formic acid).

Analyze the sample by LC-MS/MS. The data acquisition method should be set to detect

and quantify the isotopic pairs.

Visualizations
Experimental Workflow
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Caption: Workflow for quantitative peptide analysis using isotopic succinic anhydride labeling.
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Caption: Conceptual diagram of how lysine succinylation can alter protein properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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